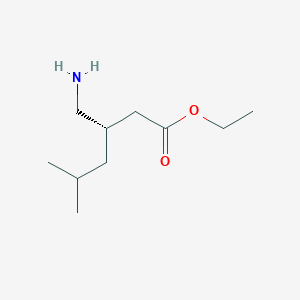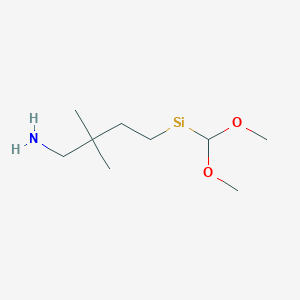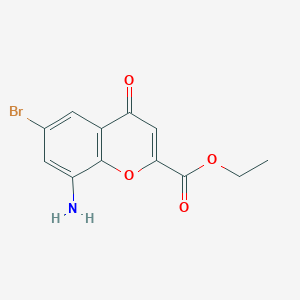
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO4 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring system, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring . The compound also contains functional groups such as an ethyl ester group, an amino group, and a bromo group .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 447.3±45.0 °C at 760 mmHg, and a flash point of 224.3±28.7 °C . It has a molar refractivity of 67.3±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 187.7±3.0 cm3 .Scientific Research Applications
Anticancer Potential
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate and its analogues have been explored for their anticancer properties. Studies have shown that these compounds can overcome drug resistance in cancer cells, making them promising candidates for cancer treatment. For example, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, a compound related to ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, exhibits cytotoxicity against a range of hematologic and solid tumor cells. This compound has been observed to selectively kill drug-resistant cancer cells over parent cancer cells, functioning through the induction of apoptosis (Das et al., 2009).
GPR35 Receptor Agonism
Another significant application is in the study of G protein-coupled receptors, particularly GPR35. Compounds like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, related to ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, have been used as potent and selective agonists for GPR35. These studies are essential for understanding the physiological and pathological roles of GPR35, which could be a potential drug target (Thimm et al., 2013).
Synthesis and Structural Studies
Research has also focused on the synthesis of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate derivatives for various applications. For instance, a method for the synthesis of 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones has been developed, which involves acid-catalyzed acylation of substituted ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates (Litvinov & Shestopalov, 2009).
Antimicrobial Activity
Some derivatives of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate have been studied for their antimicrobial properties. Research in this area has led to the development of compounds with potential application in treating bacterial and fungal infections. For example, a study on the synthesis of chromeno[2,3-d]pyrimidinone derivatives showed these compounds to possess in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
properties
IUPAC Name |
ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHNRAVVVZFEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




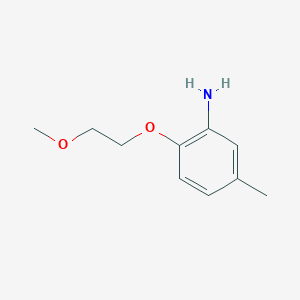

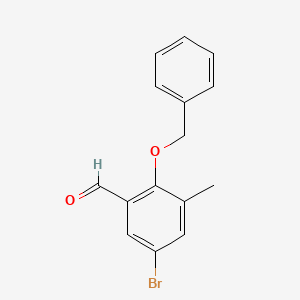
![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)
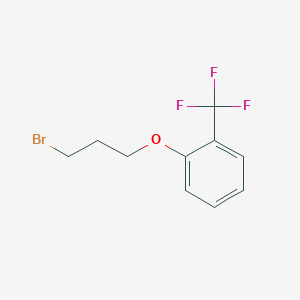
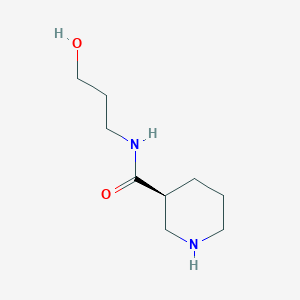
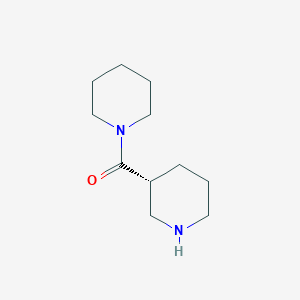
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

